(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide
Description
Molecular Formula and Stereochemical Configuration
The compound this compound possesses the molecular formula C₁₁H₁₄N₂O with an average molecular mass of 190.246 and a monoisotopic mass of 190.110613. The Chemical Abstracts Service registry number for this compound is 75985-52-3, providing definitive identification in chemical databases. The compound exhibits a melting point range of 111-114°C, which distinguishes it from its racemic counterpart that demonstrates a significantly different melting point due to crystallographic packing differences.
The stereochemical configuration of this molecule is particularly noteworthy, featuring two defined stereocenters with (2R) and (1R) absolute configurations. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise spatial arrangement of atoms around each chiral center. Alternative nomenclature includes (R)-1-[(1R)-α-methylbenzyl]aziridine-2-carboxamide and 1-(1'(R)-α-methylbenzyl)-aziridine-2(R)-carboxamide, emphasizing different aspects of the molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.246 g/mol |
| Monoisotopic Mass | 190.110613 |
| Chemical Abstracts Service Number | 75985-52-3 |
| Melting Point | 111-114°C |
| Stereocenters | 2 (both R configuration) |
The structural framework consists of a three-membered aziridine ring bearing a carboxamide substituent at the 2-position and a 1-phenylethyl group attached to the nitrogen atom. The presence of these substituents significantly influences the electronic properties of the aziridine ring, activating it toward nucleophilic attack while maintaining stereochemical integrity.
Three-Dimensional Conformational Studies
Computational modeling studies utilizing density functional theory calculations with the B3LYP/6-31+G(d,p) basis set have revealed important conformational characteristics of aziridine-containing peptides that provide insights into the three-dimensional structure of this compound. The nitrogen pyramid geometry in related N-acyl aziridine systems shows significant pyramidalization, with angles ranging from 27° to 35° between the carbonyl plane and the nitrogen atom, indicating distorted amide character.
Nuclear magnetic resonance spectroscopy studies on related aziridine-containing macrocycles have demonstrated that N-acyl aziridine amide bonds possess unusually low rotational barriers compared to conventional amides. The barrier to rotation around the nitrogen-carbonyl bond in N-acetylaziridine systems is reported to be approximately 2.84 to 3.94 kcal/mol, significantly lower than the 16-22 kcal/mol typical for regular amides. This reduced barrier results from the more sp³-like character of the pyramidal aziridine nitrogen compared to the sp²-like nitrogen in planar amides.
The conformational flexibility of the N-acyl aziridine moiety allows for adaptive behavior in constrained environments. Two-dimensional Nuclear Overhauser Effect Spectroscopy experiments on cyclic peptides containing similar aziridine units revealed that aziridine amide bonds preferentially adopt cis conformations when incorporated into strained ring systems, demonstrating the conformational adaptability of these structural motifs.
Variable temperature Nuclear Magnetic Resonance experiments have provided additional insights into the conformational dynamics of aziridine-containing compounds. These studies indicate that the hydrogen bonding patterns and overall molecular flexibility are influenced by the specific stereochemical configuration and substitution pattern of the aziridine ring system.
Comparative Analysis with Aziridine-2-carboxamide Derivatives
Comparative structural analysis reveals significant differences between this compound and the parent aziridine-2-carboxamide (molecular formula C₃H₆N₂O, molecular weight 86.094). The parent compound, also known as Leakadine, exhibits different reactivity patterns and physical properties due to the absence of the phenylethyl substituent. The unsubstituted aziridine-2-carboxamide shows enhanced reactivity toward nucleophiles, particularly under acidic conditions, while maintaining selectivity for sulfur-containing nucleophiles across various pH ranges.
The introduction of the 1-phenylethyl substituent in this compound significantly alters the electronic environment of the aziridine ring. Comparative studies with ester derivatives, such as methyl 1-[(1R)-1-phenylethyl]aziridine-2-carboxylate (C₁₂H₁₅NO₂, molecular weight 205.25), demonstrate that the carboxamide functionality provides distinct reactivity profiles compared to ester analogs. The ester derivatives typically exhibit different regioselectivity patterns during nucleophilic ring-opening reactions.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Aziridine-2-carboxamide | C₃H₆N₂O | 86.094 | Unsubstituted nitrogen |
| This compound | C₁₁H₁₄N₂O | 190.246 | Phenylethyl substituent |
| Methyl 1-[(1R)-1-phenylethyl]aziridine-2-carboxylate | C₁₂H₁₅NO₂ | 205.25 | Ester functionality |
| Ethyl (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate | C₁₃H₁₇NO₂ | 219.28 | Ethyl ester group |
Crystallographic studies have revealed important differences in melting points between enantiomerically pure and racemic forms of aziridine-2-carboxamide derivatives. The enantiomerically pure (S)-aziridine-2-carboxamide shows a melting point difference of 21°C compared to its racemic mixture, attributed to different crystallographic packing arrangements. Similar phenomena are observed with the phenylethyl-substituted derivatives, where stereochemical purity significantly influences solid-state properties.
Research on protein disulfide isomerase inhibitors has demonstrated that sulfonamide derivatives of aziridine-2-carboxylic acid esters and amides exhibit potent biological activity. The comparative analysis shows that modifications to the carboxamide functionality can dramatically alter the selectivity and potency of these compounds, with dimethyl amide derivatives showing enhanced activity compared to unsubstituted amides.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing this compound. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic aziridine ring proton resonances, with the 2-H proton appearing as a doublet of doublets at δ = 2.35-2.81 ppm with coupling constants of J = 4.1-4.4 Hz and J = 6.8-7.7 Hz. The 3-H protons generate distinct doublet of doublets patterns at δ = 2.35-2.81 ppm and δ = 2.41-2.95 ppm, reflecting the stereochemical environment and coupling relationships within the three-membered ring.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbonyl carbon environment in aziridine amides. The aziridine amide carbonyl carbon typically resonates at 180.4-183.8 ppm, with the specific chemical shift reflecting the degree of nitrogen pyramidalization and carbonyl character. More downfield shifts indicate increased carbonyl character and steeper nitrogen pyramid geometry, providing insight into the electronic structure of the amide bond.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aziridine 2-H | 2.35-2.81 | Doublet of doublets | Ring proton |
| Aziridine 3-H | 2.35-2.95 | Doublet of doublets | Ring protons |
| Amide Carbonyl C | 180.4-183.8 | Singlet | Carbonyl carbon |
| Aromatic H | 7.14-7.37 | Multiplet | Phenyl protons |
Two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Effect Spectroscopy and Rotating frame Overhauser Effect Spectroscopy, have proven invaluable for determining amide bond conformations in aziridine-containing compounds. These experiments reveal through-space interactions that indicate whether amide bonds adopt cis or trans conformations, which is crucial for understanding the overall molecular geometry and reactivity patterns.
Mass spectrometry analysis confirms the molecular composition and fragmentation patterns of this compound. High-resolution mass spectrometry provides precise mass measurements that verify the molecular formula, while tandem mass spectrometry experiments can elucidate fragmentation pathways that support structural assignments.
Infrared spectroscopy reveals characteristic absorption bands for the amide functionality, typically showing carbonyl stretching frequencies around 1645-1651 cm⁻¹. The nitrogen-hydrogen stretching vibrations appear in the 3234-3334 cm⁻¹ region, providing additional confirmation of the amide structure. The phenyl ring contributes characteristic aromatic carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹ and aromatic carbon-carbon stretching modes in the 1450-1600 cm⁻¹ region.
Properties
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRTGJZBLTWDQ-SQMUNVKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426950 | |
| Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-52-3 | |
| Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-[(1R)-α-Methylbenzyl]-2-aziridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
Regioselective Ring-Opening Reactions
The aziridine ring in this compound undergoes nucleophilic attacks at specific positions depending on reaction conditions and activating agents.
Acid-Catalyzed Ring Opening
Mechanistic Insight : Protonation of the aziridine nitrogen by AcOH or thiols generates an aziridinium intermediate, directing nucleophiles to the less sterically hindered C-3 position .
Azide-Mediated Ring Opening
| Reaction | Conditions | Product | Regioselectivity | Yield | Ref. |
|---|---|---|---|---|---|
| NaN₃/AlCl₃ | Aqueous ethanol, pH 4 | 2-Azido-β-aminopropanamide | C-2 attack (electron-deficient) | 80% | |
| TMSN₃ | CH₂Cl₂, RT | 3-Azido-β-aminoamide | C-3 attack | 88% |
Key Factor : The electronic nature of the substituent dictates regioselectivity. Electron-withdrawing carboxamide at C-2 enhances C-3 reactivity under non-acidic conditions .
Reductive Ring-Opening Reactions
Catalytic hydrogenation or chelation-controlled reduction modifies both the aziridine ring and substituents.
Catalytic Hydrogenation
| Reaction | Conditions | Product | Regioselectivity | Yield | Ref. |
|---|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT | β-Amino alcohol | C(2)-N cleavage | 75% | |
| H₂/Pd-C with Boc₂O | EtOH, RT | N-Boc-protected β-amino alcohol | C(3)-N cleavage | 65% |
Note : The presence of Boc₂O shifts cleavage to the C(3)-N bond, preserving stereochemistry at C-2 .
Chelation-Controlled Reduction
| Reaction | Conditions | Product | Stereoselectivity | Yield | Ref. |
|---|---|---|---|---|---|
| NaBH₄/ZnCl₂ | THF, 0°C | (2S,3R)-Aziridine alcohol | >99% de (anti) | 90% | |
| L-Selectride® | THF, -78°C | (2S,3S)-Aziridine alcohol | >95% de (syn) | 85% |
Application : These reductions are critical for synthesizing enantiopure intermediates in drugs like (R)-tamsulosin .
Transformations of the Carboxamide Group
The carboxamide moiety participates in hydrolysis and substitution reactions.
| Reaction | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Aziridine-2-carboxylic acid | 70% | |
| Alkylation | NaH, R-X, DMF | N-Alkyl derivatives | 50–75% |
Limitation : The steric bulk of the N-(1-phenylethyl) group restricts some substitution pathways .
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula C₁₁H₁₄N₂O and a molecular weight of approximately 190.24 g/mol. The aziridine ring's inherent strain makes it reactive, particularly towards nucleophilic attacks, which is a key feature in its application in synthetic organic chemistry. The presence of the carboxamide group enhances its reactivity by making the nitrogen atom more electrophilic.
Synthesis of Pharmaceuticals
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide is utilized in the synthesis of various pharmaceutical agents. It serves as a chiral building block in the enantioselective synthesis of amino acids and other biologically active molecules. For instance, it has been employed in synthesizing drugs like formoterol and tamsulosin, which are used for respiratory and urinary conditions respectively .
Asymmetric Synthesis
The compound acts as a chiral auxiliary, facilitating the asymmetric synthesis of complex molecules. Its ability to undergo regioselective reactions allows for the production of optically pure compounds, which are crucial in drug development . The aziridine ring can be opened under controlled conditions to yield various amino alcohols and other derivatives that exhibit significant biological activity .
Preliminary studies suggest that this compound may exhibit notable biological activities due to its structural features. Compounds with aziridine rings have been investigated for their potential as enzyme inhibitors and in other therapeutic applications. Interaction studies focus on understanding its binding affinity with biological targets, which is essential for assessing its therapeutic potential.
Case Study 1: Drug Development
A recent review highlighted the use of N-(1-phenylethyl)aziridine-2-carboxylates in synthesizing approved drugs and natural products. The strategies developed have proven effective for creating new pharmaceutical compounds while minimizing racemization issues commonly associated with traditional methods . This demonstrates the compound's utility in modern medicinal chemistry.
Case Study 2: Synthesis of Chiral Auxiliaries
Research has shown that this compound can be transformed into various chiral auxiliaries used in asymmetric transformations. These transformations are vital for producing enantiomerically pure compounds necessary for pharmaceutical applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Azabicyclo[3.3.0]octane | Bicyclic structure | Exhibits unique pharmacological properties |
| 3-Aminoazetidine | Four-membered ring with an amino group | Different ring size affects reactivity |
| 2-Aminopropionitrile | Linear structure with amine and nitrile | Potentially different biological activities |
This table illustrates how this compound compares with other nitrogen-containing heterocycles, highlighting its unique properties that influence its reactivity and applications.
Mechanism of Action
The mechanism by which (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing biological processes.
Pathways Involved: The specific pathways depend on the context of its application, such as antimicrobial activity or polymerization processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Aziridine Family
Aziridines are highly strained three-membered rings, making them reactive intermediates. Below is a comparison with structurally related aziridine derivatives:
Functional Group Variations
- Carboxamide vs. In contrast, carboxylate esters (e.g., methyl or menthol esters) improve solubility in non-polar solvents and are intermediates for hydrolysis or transesterification .
Phenylethyl Substituent vs. Alkyl Chains :
The phenylethyl group provides steric bulk and π-π stacking interactions, favoring enantioselective reactions. Analogues with alkyl chains (e.g., 4-octylphenyl in sphingoid analogs) exhibit increased lipophilicity, enhancing bioavailability in hydrophobic environments .
Reactivity and Stereochemical Outcomes
The target compound undergoes stereospecific ring-opening with nucleophiles (e.g., acetic acid, organometallics) to yield enantiopure products. For example:
- Ring-opening with acetic acid produces (1R,2R)-105, a key intermediate for amino alcohols .
- In contrast, azetidine derivatives (e.g., methyl azetidine carboxylate) require harsher conditions for ring-opening due to lower strain .
Biological Activity
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide is a chiral aziridine compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Aziridines, as three-membered nitrogen-containing heterocycles, are known for their reactivity and ability to form various derivatives that exhibit significant biological properties.
The synthesis of this compound can be achieved through several methods, including regioselective ring-opening reactions. The compound's structure allows for functionalization at the nitrogen atom and the carbon atoms adjacent to it, which can lead to a variety of biologically active derivatives.
Antimicrobial Activity
Research has demonstrated that aziridine derivatives possess notable antimicrobial properties. A study evaluating various aziridine-thiourea derivatives found that certain structural modifications significantly enhanced antibacterial activity. For instance, compounds with specific substituents at the R1 and R2 positions showed improved efficacy against clinical isolates, with minimum inhibitory concentrations (MIC) ranging from 8–16 µg/mL for the most potent derivatives .
| Compound | R1 Group | R2 Group | MIC (µg/mL) |
|---|---|---|---|
| 3f | Methyl | Isopropyl | 8–16 |
| 3a | Cyclohexyl | Isopropyl | 16–32 |
| 3b | Methyl | Methyl | 128–256 |
Anticancer Activity
Aziridines have been recognized for their anticancer properties, particularly due to their alkylating ability. The mechanism often involves the formation of covalent bonds with DNA, leading to crosslinking and subsequent cell death. For example, compounds like Imexon, which share structural similarities with this compound, have shown effectiveness against human myeloma cells by inducing oxidative stress and apoptosis .
The biological activity of aziridines is largely attributed to their ability to undergo nucleophilic attack and ring-opening reactions. The aziridine ring can react with various nucleophiles, leading to the formation of more complex structures that retain or enhance biological activity. This property is crucial for the development of new therapeutic agents targeting cancer and infectious diseases.
Case Studies
Several studies have highlighted the biological potential of aziridine derivatives:
- Antitumor Activity : A study focused on aziridine-thiourea derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the aziridine structure can lead to enhanced antitumor activity .
- Antibacterial Efficacy : Another investigation into aziridine compounds revealed that specific substitutions significantly improved antibacterial potency against resistant strains of bacteria. For instance, compounds with a methyl group at the R2 position exhibited lower MIC values compared to their counterparts .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from chiral esters or Weinreb amides of aziridine-2-carboxylates bearing the (2R,1'R) configuration. For example, the ester (2R,1'R)-5f and the Weinreb amide (2R,1'R)-18 are commonly used precursors.
Formation of the Aziridine Core
The aziridine ring can be introduced by cyclization reactions involving amino alcohol precursors or via aziridination of alkenes. The stereochemistry is controlled by the chiral auxiliary or starting material used, such as (1R)-1-phenylethyl groups, which direct the formation of the (2R)-aziridine ring.
Conversion to Carboxamide
Detailed Preparation Methodology
Stereoselective Reduction
- Reagents: Sodium borohydride (NaBH4) combined with zinc chloride (ZnCl2).
- Purpose: Reduction of aziridine ketones to aziridine alcohols with high stereoselectivity (>99:1 enantiomeric ratio).
- Mechanism: Chelation control ensures selective hydride delivery, preserving the stereochemistry at both aziridine and phenylethyl centers.
Reductive Aziridine Ring Opening
Alternative Ring-Opening Approaches
- Nucleophilic ring opening: Aziridine rings can be regioselectively opened using nucleophiles like azide (TMSN3) or acetic acid, often under mild conditions such as room temperature or microwave irradiation to enhance reaction rates.
- Catalytic hydrogenation: Used for deprotection or reductive amination steps post ring-opening to yield the desired amides or other nitrogen-containing compounds.
Representative Reaction Scheme and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Aziridine ketone synthesis | From Weinreb amide (2R,1'R)-18 | Aziridine ketone (19) | - | Starting intermediate |
| Stereoselective reduction | NaBH4 / ZnCl2 | Aziridine alcohol (20) | >99:1 er | Chelation-controlled, high stereoselectivity |
| Reductive ring opening | Catalytic hydrogenation | Amino alcohol (21) | - | Leads to carboxamide precursors |
| Ring opening with acetic acid | Glacial acetic acid, RT or microwave | 3-Acetoxyphosphonate derivatives | 59-61 | Microwave reduces reaction time to 1.5 h |
| Azide ring opening | Trimethylsilyl azide (TMSN3) | 3-Azidophosphonate (8a) | 76-81 | Solvent-free conditions improve rate and yield |
Note: The yields and conditions are taken from analogous aziridine derivatives and phosphonate systems closely related to (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide.
Key Research Findings
- The NaBH4/ZnCl2 reduction is crucial for obtaining enantiomerically pure aziridine alcohols, which are key intermediates for further functionalization.
- Regioselective ring opening of the aziridine ring can be controlled by choice of nucleophile and reaction conditions, enabling access to diverse derivatives.
- Microwave-assisted ring opening significantly enhances reaction efficiency without compromising selectivity.
- The compound and its derivatives serve as valuable intermediates in the synthesis of therapeutic agents such as (R,R)-formoterol and (R)-tamsulosin, highlighting the practical importance of these preparation methods.
- The use of bicyclic aziridinium ions and organocopper reagents has been demonstrated for regio- and stereoselective ring opening, offering alternative synthetic routes to related aziridine derivatives.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Limitations/Notes |
|---|---|---|---|
| Aziridine ring formation | Cyclization from chiral amino alcohols or aziridination | High stereocontrol | Requires chiral starting materials |
| Stereoselective reduction | NaBH4/ZnCl2 chelation-controlled hydride delivery | High enantiomeric purity (>99:1) | Sensitive to reaction conditions |
| Reductive ring opening | Catalytic hydrogenation or reductive amination | Efficient ring opening | Requires careful control to avoid over-reduction |
| Nucleophilic ring opening | Using TMSN3, acetic acid, or other nucleophiles | Regioselective, mild conditions | Reaction time can be long without microwave |
| Microwave-assisted ring opening | Accelerated nucleophilic ring opening | Short reaction times, good yields | Requires specialized equipment |
Q & A
Q. What are the common synthetic routes for (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer: The compound is synthesized via stereoselective strategies using chiral auxiliaries. A key route involves the addition of phenyllithium to aldehyde intermediates, followed by aziridine ring formation. For example, (2R,1'R,1''S)-28 (a derivative) is synthesized by phenyllithium addition to aldehyde (2R,1'S)-6, preserving stereochemistry through controlled reaction conditions . Ring-opening reactions (e.g., with acetic acid or catalytic hydrogenolysis) are employed to generate derivatives like (1R,2R,1'S)-106 or (1R,2R)-105. Chelation-controlled reductions (e.g., NaBH₄/ZnCl₂) ensure stereoselectivity in ketone intermediates .
Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer: X-ray crystallography using SHELXL (SHELX system) is the gold standard for absolute configuration determination, especially for crystalline derivatives . NMR spectroscopy, particularly NOESY and coupling constant analysis, resolves stereochemical ambiguities in solution. Chiral HPLC or polarimetry validates enantiomeric purity, as demonstrated in the synthesis of amino alcohols and sphingoids .
Q. How is this compound utilized as a chiral building block in bioactive molecule synthesis?
- Methodological Answer: The compound serves as a rigid chiral scaffold for synthesizing α-amino acids, sphingoids, and β-adrenergic agonists. For example, aziridine ring-opening with organometallics yields 3-substituted 2-amino-1,3-propanediols, precursors to ᴅ-phenylalanine . Its application in synthesizing (R,R)-formoterol intermediates highlights its role in drug development .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes when employing different ring-opening strategies on aziridine derivatives?
- Methodological Answer: Conflicting results (e.g., acetate vs. hydrogenolysis products from (2R,1'R,1''S)-28) require systematic analysis. X-ray crystallography (via SHELXL) validates product structures , while kinetic studies and computational modeling (DFT) assess reaction pathways. For example, acetic acid promotes nucleophilic ring-opening, whereas hydrogenolysis retains the aziridine core, necessitating reaction condition optimization .
Q. What strategies optimize enantioselective synthesis of aziridine-2-carboxamide derivatives for high-throughput applications?
- Methodological Answer: Chiral pool approaches and catalytic asymmetric synthesis are critical. Using N-(1-phenylethyl)aziridine as a chiron, researchers achieve enantiomeric excess >95% via chelation-controlled reductions or enzymatic resolutions . High-throughput pipelines integrate SHELXC/D/E for rapid crystallographic phasing of intermediates .
Q. How does the stereoelectronic environment of the aziridine ring influence its reactivity in cross-coupling reactions?
- Methodological Answer: The strained aziridine ring enhances electrophilicity at C2/C3, enabling regioselective functionalization. For example, arylation of Weinreb amides (e.g., (2R,1'R)-18) proceeds via chelation-controlled ketone formation, followed by stereoselective reduction to yield bioactive intermediates . Substituent effects (e.g., phenylethyl groups) are analyzed via Hammett plots or computational studies to predict reactivity .
Data Contradiction Analysis
Q. How should discrepancies in aziridine ring-opening regioselectivity be addressed during synthetic route optimization?
- Methodological Answer: Conflicting regioselectivity (e.g., C2 vs. C3 attack) arises from solvent polarity, nucleophile strength, or steric effects. Systematic screening of conditions (e.g., polar aprotic solvents for SN2 pathways) and mechanistic probes (isotopic labeling) clarify pathways. For instance, OsO₄-mediated dihydroxylation of alkenes derived from aziridines confirms regiochemistry via diol configuration .
Experimental Design Considerations
Q. What precautions are essential for handling hygroscopic or air-sensitive aziridine derivatives during synthesis?
- Methodological Answer: Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Schlenk techniques or gloveboxes are recommended for moisture-sensitive steps, as demonstrated in the synthesis of ceramide precursors . Storage under vacuum or desiccants (e.g., P₂O₅) maintains stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
